N-methyl-2-propionamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
N-METHYL-2-PROPANAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry and material science . This compound is of particular interest due to its potential biological activities and its role in various chemical reactions.
Properties
Molecular Formula |
C12H16N2O2S |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
N-methyl-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2S/c1-3-9(15)14-12-10(11(16)13-2)7-5-4-6-8(7)17-12/h3-6H2,1-2H3,(H,13,16)(H,14,15) |
InChI Key |
FGEFZLRUVOKXFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-METHYL-2-PROPANAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions.
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, but with optimized conditions to increase yield and purity. This may include the use of advanced catalysts and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
N-METHYL-2-PROPANAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers. Substitution reactions can lead to the formation of various substituted thiophene derivatives, depending on the nucleophile used.
Scientific Research Applications
N-METHYL-2-PROPANAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, thiophene derivatives have been studied for their potential anticancer, anti-inflammatory, and antimicrobial properties . This compound may also have applications in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of N-METHYL-2-PROPANAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects . For example, they may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting their therapeutic effects.
Comparison with Similar Compounds
N-METHYL-2-PROPANAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can be compared with other similar thiophene derivatives, such as suprofen and articaine Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is a dental anesthetic Both compounds share the thiophene ring system but differ in their specific substituents and biological activities
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